Methanediamine, N-ethyl-N'-methyl-N,N'-dinitro-
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Overview
Description
Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- is an organic compound that belongs to the class of diamines It is characterized by the presence of two nitro groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- typically involves the nitration of a suitable precursor. One common method is the nitration of N-ethyl-N’-methylmethanediamine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.
Industrial Production Methods
In an industrial setting, the production of Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Methanediamine, N,N,N’,N’-tetramethyl-: A related compound with four methyl groups attached to the nitrogen atoms.
Methanediamine, N,N,N’,N’-tetraethyl-: A similar compound with four ethyl groups attached to the nitrogen atoms.
Uniqueness
Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- is unique due to the presence of both ethyl and methyl groups along with two nitro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
168983-72-0 |
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Molecular Formula |
C4H10N4O4 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
N-ethyl-N-[[methyl(nitro)amino]methyl]nitramide |
InChI |
InChI=1S/C4H10N4O4/c1-3-6(8(11)12)4-5(2)7(9)10/h3-4H2,1-2H3 |
InChI Key |
NQPFICHAHMRTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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